N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-30-16-5-3-4-14(10-16)12-27-22(29)21-18(8-9-32-21)26-23(27)33-13-20(28)25-15-6-7-19(31-2)17(24)11-15/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIUZKJRBMEMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the 3-methoxybenzyl group. The final steps involve the coupling of the core with the 3-fluoro-4-methoxyaniline and the formation of the sulfanylacetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl acetamide in exhibits higher lipophilicity (ClogP ~4.5) compared to the target compound’s methoxy/fluoro substituents (ClogP ~3.2), influencing membrane permeability .
- The sulfonamido group in provides stronger hydrogen-bonding capacity than the sulfanyl acetamide, critical for kinase inhibition .
Bioactivity and Target Profiles
While direct bioactivity data for the target compound are unavailable, related compounds exhibit:
- Antimalarial Activity : Compound 4f (IC₅₀ = 1.2 µM in pLDH assay) via inhibition of lactate dehydrogenase .
- Kinase Inhibition : Tetrahydropyrimidin-4-one derivatives (e.g., ) show IC₅₀ values < 100 nM against EGFR and VEGFR2.
- Antimicrobial Effects: Thienopyrimidine sulfanyl acetamides (e.g., ) inhibit bacterial dihydrofolate reductase (DHFR) with MIC values of 2–8 µg/mL.
The target compound’s 3-fluoro-4-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in fluoroquinolone derivatives .
Spectroscopic and Analytical Data
Comparative NMR and MS trends:
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[3,2-d]pyrimidinone core, followed by sulfanyl-acetamide coupling. Key steps include:
- Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux conditions in solvents like ethanol or toluene .
- Sulfanyl introduction : Reaction with mercaptoacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Functionalization : Methoxy and fluoro-substituted phenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Critical conditions include temperature control (60–120°C), solvent selection (DMF, ethanol), and catalysts (e.g., KCO for deprotonation) to optimize yield (>60%) and purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and scaffold integrity. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are critical markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] ~550–600 Da) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically achieved using C18 columns with acetonitrile/water gradients .
Q. How do solvent polarity and reaction pH influence the synthesis of intermediates?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for aryl group introduction, while toluene minimizes side reactions in cyclization steps .
- pH control : Alkaline conditions (pH 8–10) using KCO or triethylamine promote deprotonation of thiol groups during sulfanyl coupling .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- 2D NMR techniques : NOESY or HSQC can clarify spatial proximity of protons and resolve overlapping signals from aromatic substituents .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, as demonstrated for related thieno-pyrimidine derivatives (e.g., P21/c space group, β = 108.7° angle) .
Q. What computational strategies predict biological target interactions and binding affinities?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2). Focus on hydrogen bonding with the acetamide group and π-π stacking of the thieno-pyrimidine core .
- MD simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) to evaluate binding free energies (MM-PBSA/GBSA methods) .
Q. What strategies improve aqueous solubility for in vitro bioassays without compromising activity?
- Prodrug design : Introduce phosphate or glycoside groups at the methoxy-phenyl moiety to enhance hydrophilicity .
- Cocrystallization : Use cyclodextrins or PEG-based co-solvents, which have increased solubility of analogous compounds by 10–20× .
Stability and Reactivity
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades <5% at 25°C over 6 months in inert atmospheres but shows 15% decomposition at 40°C .
- Photostability : Protect from UV light due to thieno-pyrimidine’s photosensitivity; amber vials reduce degradation by 90% .
Structure-Activity Relationship (SAR)
Q. Which substituent modifications enhance potency against cancer cell lines?
- Fluoro/methoxy groups : Meta-fluoro and para-methoxy on the phenyl ring improve IC values (e.g., 0.8 μM vs. 5.2 μM in HeLa cells) by enhancing hydrophobic interactions .
- Thieno-pyrimidine core : Replacement with pyrido-pyrimidine reduces activity by 3–5×, highlighting the scaffold’s importance .
Biological Evaluation
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Cytotoxicity : MTT assay on HEK293 normal cells (IC >50 μM indicates selectivity) .
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC <1 μM suggests high liability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
